molecular formula C22H34FN3O B10967071 N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B10967071
M. Wt: 375.5 g/mol
InChI Key: MCQTUJGKJZKTJO-UHFFFAOYSA-N
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Description

N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butylcyclohexyl group, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the tert-butylcyclohexyl and fluorophenyl intermediates. These intermediates are then coupled using piperazine as a linking agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens like chlorine or bromine, and nucleophiles like hydroxide or cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylcyclohexyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
  • N-(4-tert-butylcyclohexyl)-2-[4-(2-bromophenyl)piperazin-1-yl]acetamide
  • N-(4-tert-butylcyclohexyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

Uniqueness

N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes, making it a valuable molecule for various applications.

Properties

Molecular Formula

C22H34FN3O

Molecular Weight

375.5 g/mol

IUPAC Name

N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C22H34FN3O/c1-22(2,3)17-8-10-18(11-9-17)24-21(27)16-25-12-14-26(15-13-25)20-7-5-4-6-19(20)23/h4-7,17-18H,8-16H2,1-3H3,(H,24,27)

InChI Key

MCQTUJGKJZKTJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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